GS-626510

Description

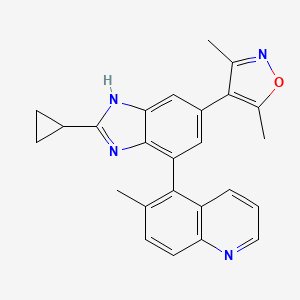

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQNXFBTALTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of GS-626510 in Cancer Cells: A Technical Overview

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

GS-626510 has emerged as a compound of significant interest within the oncology research community. Its potential as a therapeutic agent is currently under investigation, with a primary focus on elucidating its precise mechanism of action within cancer cells. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of our current understanding of this compound, detailing its molecular interactions, effects on cellular signaling, and the experimental methodologies used to derive these insights. The information presented herein is intended to support ongoing research and development efforts in the field of oncology.

Core Mechanism of Action

This compound is an investigational small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major DNA repair mechanism for double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound effectively disrupts the repair of DNA damage, leading to the accumulation of DSBs and subsequent cell cycle arrest and apoptosis in cancer cells. This targeted approach exploits the reliance of many cancer types on specific DNA repair pathways for their survival and proliferation.

Signaling Pathway Perturbation by this compound

The inhibitory action of this compound on DNA-PKcs initiates a cascade of downstream effects on cellular signaling pathways. The diagram below illustrates the central role of DNA-PKcs in the NHEJ pathway and how its inhibition by this compound disrupts this critical cellular process.

Figure 1: this compound Mechanism of Action. This diagram illustrates the inhibition of the DNA-PKcs-mediated NHEJ pathway by this compound, leading to an accumulation of DNA damage and subsequent apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key data from these studies, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| DNA-PKcs Kinase Assay | HCT116 | 15 |

| Cell Proliferation | HeLa | 50 |

| Cell Proliferation | A549 | 75 |

Table 2: Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. DNA-PKcs) |

| DNA-PKcs | 15 | 1 |

| PI3Kα | >10,000 | >667 |

| mTOR | >10,000 | >667 |

| ATM | 2,500 | 167 |

| ATR | >10,000 | >667 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

DNA-PKcs Kinase Assay

This assay quantifies the inhibitory activity of this compound on the kinase activity of DNA-PKcs.

-

Reagents: Recombinant human DNA-PKcs, biotinylated peptide substrate, ATP, and this compound at various concentrations.

-

Procedure:

-

DNA-PKcs is incubated with this compound for 30 minutes at room temperature in a kinase reaction buffer.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: HeLa, A549, and HCT116.

-

Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, and this compound.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a resazurin-based assay.

-

The fluorescence is measured, and the data is normalized to vehicle-treated controls to determine the percentage of growth inhibition.

-

IC50 values are determined from the resulting dose-response curves.

-

Western Blot Analysis for DNA Damage Markers

This technique is used to detect the accumulation of DNA damage in cells treated with this compound.

-

Reagents: Primary antibodies against γH2AX and β-actin, HRP-conjugated secondary antibodies, and cell lysis buffer.

-

Procedure:

-

Cancer cells are treated with this compound for 24 hours.

-

The cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight.

-

After washing, the membrane is incubated with secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The workflow for this experimental protocol is depicted in the following diagram.

Figure 2: Western Blot Workflow. This diagram outlines the key steps in the Western blot analysis used to measure markers of DNA damage following treatment with this compound.

Conclusion

This compound represents a promising therapeutic strategy by targeting the DNA-PKcs enzyme, a key player in the NHEJ DNA repair pathway. The preclinical data summarized in this guide demonstrate its potent and selective inhibitory activity, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of this compound and its potential clinical applications. Continued research is essential to fully delineate its mechanism of action and to identify patient populations that are most likely to benefit from this targeted therapy.

The Therapeutic Potential of GS-626510: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-626510 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively disrupts protein-protein interactions essential for the transcriptional activation of key oncogenes, most notably c-Myc. Preclinical studies have demonstrated its therapeutic potential in cancers characterized by c-Myc overexpression, such as uterine serous carcinoma (USC) and cervical cancer. In vitro, this compound inhibits cancer cell proliferation, induces apoptosis, and downregulates the expression and phosphorylation of c-Myc.[2] In vivo, it has been shown to significantly impede tumor growth in xenograft models.[2] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a critical role in regulating gene transcription. They are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, where they often drive the expression of oncogenes such as c-Myc.

This compound is a novel BET inhibitor developed by Gilead Sciences. It has been investigated as a "tool" compound in preclinical studies, demonstrating significant anti-tumor activity in models of c-Myc-driven malignancies. Due to a shorter half-life compared to its analog GS-5829, this compound has not progressed into clinical trials.[2] Nevertheless, the study of this compound provides valuable insights into the therapeutic potential of BET inhibition and the pharmacological strategies for targeting c-Myc-dependent cancers.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This disrupts the formation of transcriptional complexes at the promoters and enhancers of target genes, leading to a reduction in their expression. A primary target of this inhibition is the c-Myc oncogene, which is a key driver of cell proliferation, growth, and metabolism in many cancers.

The proposed signaling pathway for this compound's mechanism of action is as follows:

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of uterine serous carcinoma and cervical cancer, malignancies often characterized by c-Myc amplification.

In Vitro Efficacy

Cell Proliferation and Apoptosis:

This compound has demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[2]

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| ARK1 | Uterine Serous Carcinoma | Caspase-Glo 3/7 | Apoptosis Induction | Significant increase starting at 41.2 nM | [2] |

| ARK2 | Uterine Serous Carcinoma | Caspase-Glo 3/7 | Apoptosis Induction | Significant increase starting at 123.5 nM | [2] |

| Multiple CC Lines | Cervical Cancer | Proliferation Assay | IC50 | 3 - 57 nM |

Downregulation of c-Myc:

Treatment with this compound leads to a marked reduction in both total and phosphorylated c-Myc protein levels in a time-dependent manner. In ARK1 and ARK2 USC cell lines, a decrease in c-Myc and phospho-c-Myc was observed as early as 0.5 and 1 hour post-treatment, respectively, with a peak reduction at 24 hours.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a mouse xenograft model of uterine serous carcinoma.

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| USC-ARK1 Xenograft | Uterine Serous Carcinoma | 10 mg/kg, twice daily, oral | Significantly slower tumor growth (P<0.05) after 19 days | [2] |

Pharmacokinetics

While detailed pharmacokinetic parameters for this compound are not publicly available, preclinical studies in mice have reported that it exhibits "excellent oral bioavailability".[2] However, it is noted to have a shorter half-life than the related compound GS-5829.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (Flow Cytometry-Based)

This protocol describes a general method for assessing cell proliferation using a flow cytometry-based assay, which is consistent with the methodologies used in the evaluation of BET inhibitors.

Materials:

-

Cancer cell lines (e.g., ARK1, ARK2)

-

Complete culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10^5 cells per well in 6-well plates and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

-

Cell Harvest: After incubation, aspirate the media, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a falcon tube.

-

Staining: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1X binding buffer. Add PI staining solution according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at the appropriate wavelength and collecting the emission signal.

-

Data Analysis: Gate on the live (PI-negative) and dead (PI-positive) cell populations. Calculate the percentage of viable cells for each treatment concentration and normalize to the vehicle control to determine the IC50 value.

Caspase-Glo® 3/7 Assay

This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot for c-Myc and Phospho-c-Myc

This protocol details the detection of total and phosphorylated c-Myc protein levels following treatment with this compound.

Materials:

-

Primary antibodies: Rabbit anti-c-Myc, Rabbit anti-phospho-c-Myc (Ser62)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time points (e.g., 0, 0.5, 1, 6, 24 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against c-Myc and phospho-c-Myc overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

This protocol is for quantifying the mRNA expression levels of c-Myc.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with this compound using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for c-Myc and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound is a potent preclinical BET inhibitor that has demonstrated significant anti-tumor activity in c-Myc-driven cancers. Its mechanism of action, involving the direct downregulation of c-Myc expression and phosphorylation, provides a strong rationale for the therapeutic targeting of BET proteins in these malignancies. While the pharmacokinetic properties of this compound have limited its clinical development, the data from its preclinical evaluation continue to be valuable for the broader field of BET inhibitor research. Future studies could focus on leveraging the structural information from this compound to design new BET inhibitors with improved pharmacokinetic profiles. Furthermore, exploring combination therapies with this compound or other BET inhibitors in preclinical models could identify synergistic interactions that may translate into more effective clinical strategies for treating c-Myc-overexpressing cancers.

References

GS-626510: A Technical Guide to a Novel BRD4 Inhibitor in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-626510 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. In the landscape of oncology research, BRD4 has emerged as a critical therapeutic target due to its role as an epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data in various cancer models, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute studies involving this compound.

Introduction: The Role of BRD4 in Oncology

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression.

BRD4, in particular, has been identified as a master regulator of transcription for a host of genes involved in cell proliferation, survival, and oncogenesis. A key downstream target of BRD4 is the proto-oncogene c-MYC, which is frequently overexpressed in a wide range of human cancers and is a major driver of tumorigenesis. By binding to the acetylated histones at the c-MYC promoter and enhancer regions, BRD4 facilitates the transcription of this potent oncogene. Consequently, inhibition of BRD4 presents a promising therapeutic strategy to downregulate c-MYC expression and impede cancer progression.

This compound: A Potent BRD4 Inhibitor

This compound is a novel, orally active BET inhibitor developed for oncology applications. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the BRD4-acetylated histone interaction. This leads to the suppression of transcriptional elongation of BRD4-dependent genes, including c-MYC. The downregulation of c-MYC, in turn, induces cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[1][2] Preclinical studies have demonstrated that this compound effectively reduces both total and phosphorylated levels of c-MYC protein in cancer cells.[1]

Caption: Mechanism of action of this compound.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in those characterized by c-MYC overexpression.

In Vitro Activity

Studies have shown that this compound induces a dose-dependent decrease in cell proliferation and viability in uterine serous carcinoma and uterine cervical cancer cell lines.[1][2] While specific IC50 values for this compound are not publicly available in the reviewed literature, its potency is reported to be comparable to other well-characterized BET inhibitors.[2]

| Cell Line | Cancer Type | Reported Effect | IC50 Value | Reference |

| ARK1, ARK2 | Uterine Serous Carcinoma | Dose-dependent decrease in cell proliferation | Not Reported | [2] |

| CC-CVX8 | Uterine Cervical Carcinoma | Dose-response decrease in cell proliferation and viability | Not Reported | [3] |

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

In Vivo Efficacy

Oral administration of this compound has been shown to be well-tolerated and highly effective in suppressing tumor growth in mouse xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Reported Effect | Tumor Growth Inhibition (%) | Reference |

| USC-ARK1 | Uterine Serous Carcinoma | 10 mg/kg, twice daily, oral | Significantly slower tumor growth | Not Reported | [1] |

| CC-CVX8 | Uterine Cervical Carcinoma | Twice daily, oral | Highly effective in decreasing tumor growth | Not Reported | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Pharmacokinetics

Preclinical studies in mice have indicated that this compound possesses excellent oral bioavailability. However, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC have not been publicly disclosed.

| Parameter | Value | Species | Dose | Reference |

| Bioavailability | Excellent (oral) | Mouse | Not Reported | [1] |

| Cmax | Not Reported | - | - | - |

| Tmax | Not Reported | - | - | - |

| AUC | Not Reported | - | - | - |

Table 3: Pharmacokinetic Profile of this compound

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Caption: General experimental workflow.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot for c-MYC and Phospho-c-MYC

Objective: To assess the effect of this compound on the protein expression levels of total and phosphorylated c-MYC.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-MYC, anti-phospho-c-MYC, anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally, twice daily.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.

-

Continue treatment for the specified duration (e.g., 19-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC).

-

Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a promising BRD4 inhibitor with demonstrated preclinical activity in oncology models driven by c-MYC overexpression. Its mechanism of action, involving the suppression of oncogenic transcription, provides a strong rationale for its further investigation as a potential cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to explore the activity of this compound in their own models of interest. While specific quantitative data on its potency and pharmacokinetics are limited in the public domain, the available information suggests it is a valuable tool for probing the function of BRD4 in cancer biology and for preclinical drug development efforts. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of GS-626510 in the c-Myc Suppression Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a critical driver of cellular proliferation and a key therapeutic target in numerous cancers. Its overexpression is a hallmark of various malignancies, including uterine serous carcinoma (USC) and cervical cancer. Direct inhibition of c-Myc has proven challenging, leading to the exploration of indirect regulatory pathways. One of the most promising strategies involves the targeting of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic "readers" essential for the transcriptional activation of c-Myc. This technical guide provides an in-depth overview of GS-626510, a novel small molecule BET inhibitor, and its role in the c-Myc suppression pathway. We will detail its mechanism of action, present key preclinical data in relevant cancer models, and provide comprehensive experimental protocols for the assays used to evaluate its efficacy.

Introduction: Targeting the c-Myc Oncogene

The c-Myc protein is a transcription factor that regulates approximately 15% of all human genes, controlling critical cellular processes such as cell growth, proliferation, metabolism, and apoptosis. Its aberrant expression is a common feature in a wide range of human cancers, often associated with aggressive disease and poor prognosis. The development of direct c-Myc inhibitors has been historically difficult due to its "undruggable" nature, lacking a defined enzymatic pocket.

The discovery of the role of BET proteins, particularly BRD4, in regulating c-Myc transcription has opened a new avenue for therapeutic intervention. BRD4 binds to acetylated histones at super-enhancer regions of the MYC gene, recruiting the transcriptional machinery necessary for its expression. BET inhibitors, such as this compound, function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing c-Myc transcription.

This compound: A Potent BET Inhibitor

This compound is a small molecule inhibitor of the BET family of proteins. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, this compound effectively disrupts the interaction between BET proteins and acetylated histones, leading to a downstream suppression of c-Myc expression. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines that are dependent on c-Myc signaling.

Mechanism of Action: The this compound c-Myc Suppression Pathway

The primary mechanism by which this compound exerts its anti-cancer effects is through the downregulation of c-Myc. This process can be visualized as a signaling cascade:

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer models, with a significant focus on uterine serous carcinoma (USC), a rare and aggressive form of endometrial cancer characterized by frequent c-Myc amplification.

Table 1: In Vitro Efficacy of this compound in Uterine Serous Carcinoma (USC) Cell Lines

| Cell Line | c-Myc Expression | This compound Effect on Cell Proliferation | This compound Induced Apoptosis (Caspase 3/7 Activity) |

| USC-ARK1 | High | Dose-dependent decrease | Significant increase starting at 41.2 nM[1] |

| USC-ARK2 | High | Dose-dependent decrease | Significant increase starting at 123.5 nM[1] |

Data summarized from Santin et al., Clinical Cancer Research, 2018.[1][2]

Table 2: In Vitro Efficacy of this compound in Cervical Cancer (CC) Cell Lines

| Cell Line | This compound IC50 (nM) |

| Primary CC Cell Lines | 3 to 57 |

Data from a study on primary cervical cancer cell lines with derangements in the HUWE1/c-MYC pathway.

Table 3: In Vivo Efficacy of this compound in USC Xenograft Models

| Xenograft Model | Treatment | Outcome |

| USC-ARK1 | This compound (10 mg/kg, twice daily) | Significantly slower tumor growth (P<0.05) compared to vehicle control after 19 days.[1] |

| USC-ARK2 | This compound | Significant reduction in c-Myc protein expression (P<0.05).[1] |

Data summarized from Santin et al., Clinical Cancer Research, 2018.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., USC-ARK1, USC-ARK2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for c-Myc Expression

This protocol details the detection and quantification of total and phosphorylated c-Myc protein levels following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, anti-phospho-c-Myc, anti-BRD4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Plate cells and treat with this compound for various time points (e.g., 0, 0.5, 1, 6, 24 hours).[1] Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

This protocol is for measuring the relative expression levels of c-Myc mRNA in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA template, primers for MYC and the housekeeping gene, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Immunohistochemistry (IHC) for c-Myc in Xenograft Tumors

This protocol describes the detection of c-Myc protein expression in tumor tissue from in vivo studies.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody (anti-c-Myc)

-

HRP-conjugated secondary antibody

-

DAB chromogen kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with the anti-c-Myc primary antibody.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

-

Detection: Visualize the antibody binding using a DAB chromogen kit.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Analysis: Score the staining intensity and percentage of positive cells (e.g., H-Score).

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity as a potent suppressor of the c-Myc oncogene through the inhibition of BET proteins. Its ability to induce apoptosis and inhibit tumor growth in c-Myc-driven cancer models, such as uterine serous carcinoma, highlights its therapeutic potential. Further investigation is warranted to explore its efficacy in other c-Myc-addicted malignancies and to evaluate its potential in combination therapies. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the role of this compound and other BET inhibitors in cancer therapy.

References

Investigating the Epigenetic Effects of GS-626510: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-626510 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. This technical guide provides an in-depth overview of the epigenetic mechanism of action of this compound, focusing on its effects in preclinical cancer models, particularly in uterine serous carcinoma (USC). We will detail the experimental protocols used to elucidate its activity, present quantitative data from key studies, and visualize the relevant biological pathways and experimental workflows.

Introduction: The Role of BET Proteins in Epigenetic Regulation

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer, by promoting the expression of oncogenes such as c-Myc.

This compound is a novel BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET proteins, preventing their association with chromatin.[1][2] This disruption of BET protein function leads to the suppression of target gene transcription, making this compound a promising therapeutic agent for cancers driven by oncogenes regulated by BET proteins.[3]

Mechanism of Action of this compound

The primary epigenetic mechanism of action of this compound is the inhibition of BET protein binding to acetylated histones.[2] This leads to a cascade of downstream effects, most notably the downregulation of the transcription of the c-Myc oncogene, which is a key driver of cell proliferation and survival in many cancers.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to transcriptional regulation. In cancer cells with c-Myc amplification, BRD4, a member of the BET family, binds to acetylated histones at the c-Myc promoter and enhancer regions. This recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, leading to robust c-Myc transcription. This compound disrupts the initial step of this pathway by preventing BRD4 from binding to the chromatin, thereby inhibiting c-Myc expression.

Figure 1: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The anti-tumor effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from in vitro experiments on uterine serous carcinoma (USC) cell lines, ARK1 and ARK2.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

| Cell Line | This compound IC50 (µM) | JQ1 IC50 (µM) |

| ARK1 | Not explicitly stated, but dose-response decrease observed | Not explicitly stated, but dose-response decrease observed |

| ARK2 | Not explicitly stated, but dose-response decrease observed | Not explicitly stated, but dose-response decrease observed |

| Data from studies showing a progressive, dose-response decrease in cell proliferation with this compound treatment.[2] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Effect on Caspase 3/7 Activity | Time to Peak Apoptotic Activity (hours) |

| ARK1 | This compound (0-10 µM) | Dose-dependent increase | 24 |

| ARK2 | This compound (0-10 µM) | Dose-dependent increase | 24 |

| Data from real-time monitoring of apoptosis after this compound treatment.[1] |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Treatment | Change in Tumor Growth |

| USC-ARK1 | This compound | More effective than JQ1 at doses used |

| USC-ARK2 | This compound | More effective than JQ1 at doses used |

| Comparative in vivo experiments demonstrating the efficacy of this compound in mouse xenograft models.[2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's epigenetic effects.

Cell Lines and Culture

Primary USC cell lines, ARK1 and ARK2, were established from fresh tumor tissues. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

In Vitro Proliferation Assay

-

Objective: To determine the effect of this compound on cell proliferation.

-

Method:

-

Seed USC cells in 96-well plates at a density of 5,000 cells/well.

-

After 24 hours, treat the cells with varying concentrations of this compound, GS-5829, or JQ1.

-

Incubate the cells for 72 hours.

-

Assess cell viability using a flow cytometric-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Apoptosis Assay

-

Objective: To measure the induction of apoptosis by this compound.

-

Method:

-

Seed USC cells in 96-well plates.

-

Treat cells with this compound at various concentrations (0-10 µM).

-

Add a caspase 3/7 detection reagent to the wells.

-

Monitor the real-time increase in caspase 3/7 activity using an IncuCyte FLR imaging system.

-

Quantify the fluorescent signal, which is proportional to the level of apoptosis.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on protein expression levels.

-

Method:

-

Treat USC cells with this compound (1 µM) for various time points (0, 0.5, 1, and 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total c-Myc, phospho-c-Myc, and BRD4.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Implant USC-ARK1 or USC-ARK2 cells subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound, GS-5829, JQ1, or vehicle control to the respective groups according to the specified dosing schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC).

-

Experimental and Logical Workflows

The investigation of this compound's epigenetic effects follows a logical progression from in vitro characterization to in vivo validation.

Experimental Workflow

Figure 2: Preclinical experimental workflow for this compound.

Conclusion

This compound is a potent BET inhibitor with a clear epigenetic mechanism of action that involves the disruption of BET protein-chromatin interactions, leading to the downregulation of the c-Myc oncogene. Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation, inducing apoptosis in uterine serous carcinoma cell lines, and suppressing tumor growth in vivo. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other BET inhibitors. Further investigation, including clinical trials, is warranted to fully elucidate the clinical utility of this promising epigenetic drug.[3]

References

- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BET inhibitors: Betting on improved outcomes in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

GS-626510 Target Validation in Novel Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for GS-626510, a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The document details the mechanism of action, preclinical efficacy in relevant cancer models, and the key signaling pathways involved. Particular focus is given to cancers driven by the c-MYC oncogene, a critical downstream target of BET protein activity.

Introduction to this compound and its Molecular Target

This compound is an investigational epigenetic modulator that targets the bromodomains of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2][3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts this interaction, leading to the suppression of target gene transcription.[1] One of the most critical oncogenes regulated by BET proteins is c-MYC, making BET inhibitors like this compound a promising therapeutic strategy for a variety of cancers characterized by c-MYC overexpression or amplification.[1][4][5][6]

Quantitative Assessment of Target Engagement and In Vitro Potency

The binding affinity and inhibitory concentration of this compound have been determined through various biochemical and cellular assays. The compound demonstrates potent inhibition of the BET family bromodomains.

| Parameter | Target | Value |

| Dissociation Constant (Kd) | BRD2/3/4 | 0.59-3.2 nM[7] |

| IC50 | BD1 | 83 nM[7] |

| IC50 | BD2 | 78 nM[7] |

| Table 1: Biochemical Potency of this compound |

In cellular assays, this compound has demonstrated a dose-dependent inhibition of proliferation and viability in cancer cell lines with dysregulated c-MYC pathways.[4]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the disruption of the BET protein-mediated transcription of key oncogenes, most notably c-MYC. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound in inhibiting the BET-c-MYC signaling pathway.

Furthermore, studies have identified the HUWE1/c-MYC pathway as a key determinant of sensitivity to this compound in uterine cervical carcinoma. Downregulation or inactivation of the E3 ubiquitin ligase HUWE1 can lead to increased c-MYC expression, rendering cancer cells more susceptible to BET inhibition.[4]

Preclinical Efficacy in Novel Cancer Models

The anti-tumor activity of this compound has been evaluated in various in vitro and in vivo cancer models, with significant efficacy observed in uterine serous carcinoma (USC) and uterine cervical carcinoma, which frequently exhibit c-MYC amplification.[1][4][5]

In Vitro Studies

In primary USC and cervical cancer cell lines, this compound induced a dose-dependent decrease in cell proliferation and viability.[1][4] This was accompanied by a reduction in the levels of phosphorylated c-MYC and an increase in markers of apoptosis, such as caspase-3/7 activity.[1][5]

In Vivo Xenograft Models

The in vivo efficacy of this compound has been demonstrated in mouse xenograft models of uterine serous carcinoma and cervical cancer.

| Cancer Model | Cell Line | Treatment | Outcome | Significance |

| Uterine Serous Carcinoma | USC-ARK1 | This compound (10 mg/kg, oral, twice daily) | Significant decrease in tumor growth | p < 0.05[5] |

| Uterine Cervical Carcinoma | CC-CVX8 | This compound (oral, twice daily) | Significant decrease in tumor growth and increased survival | p = 0.004[4] |

| Table 2: In Vivo Efficacy of this compound in Xenograft Models |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the target validation of this compound.

Cell Viability Assay

This protocol describes a colorimetric assay to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., USC-ARK1, USC-ARK2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to a 10 mM stock solution)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blot Analysis for c-MYC Expression

This protocol details the detection of total and phosphorylated c-MYC protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lysates (treated and untreated with this compound)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-c-MYC, anti-phospho-c-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-MYC at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control (β-actin).

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female immunodeficient mice (e.g., CB17/Icr-Prkdcscid/IcrIcoCrl)

-

Cancer cell line (e.g., USC-ARK1)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5-10 x 10^6 USC-ARK1 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally twice daily.

-

Measure tumor volume with calipers two to three times per week using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).

References

- 1. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Pharmacodynamics of GS-626510

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-626510 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] BET proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-Myc. Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its activity.

Mechanism of Action: Inhibition of BET Bromodomain Function

This compound exerts its pharmacological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby displacing them from chromatin. The subsequent dissociation of BET proteins from the transcriptional start sites of target genes leads to a reduction in the transcription of key oncogenes and cell cycle regulators.

A primary downstream effector of this compound-mediated BET inhibition is the potent downregulation of the c-Myc oncogene.[2][3] c-Myc is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. By inhibiting the transcription of c-Myc, this compound effectively suppresses these oncogenic processes, leading to decreased cell proliferation and the induction of apoptosis.[2][4]

Preclinical Pharmacodynamic Profile

The preclinical activity of this compound has been evaluated in various cancer models, demonstrating its potential as an anti-cancer agent.

In Vitro Efficacy

In vitro studies have shown that this compound induces a dose-dependent decrease in the proliferation of cancer cell lines.[2] This anti-proliferative effect is accompanied by a significant increase in apoptosis, or programmed cell death.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| ARK1 | Uterine Serous Carcinoma | Cell Proliferation | IC50 | Not significantly different from JQ1 | [1][2] |

| ARK2 | Uterine Serous Carcinoma | Cell Proliferation | IC50 | Not significantly different from JQ1 | [1][2] |

| Multiple USC | Uterine Serous Carcinoma | Apoptosis (Caspase 3/7 activity) | Increased Caspase Activity | Dose-dependent increase | [2] |

| CC-CVX8 | Uterine Cervical Carcinoma | Cell Proliferation & Viability | Decreased Proliferation | Dose-dependent decrease | [5] |

Table 1: Summary of In Vitro Activity of this compound

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in vivo using mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition.

| Xenograft Model | Cancer Type | Dosing Regimen | Duration | Outcome | Reference |

| USC-ARK1 | Uterine Serous Carcinoma | 10 mg/kg, twice daily (oral) | 19 days | Significantly slower tumor growth (P<0.05) | [4][6] |

| CC-CVX8 | Uterine Cervical Carcinoma | Twice daily (oral) | - | Significant decrease in tumor growth (p=0.004) and increased survival (p=0.004) | [5] |

Table 2: Summary of In Vivo Efficacy of this compound

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Resistance: A Technical Guide to Early-Stage Research on the BET Inhibitor GS-626510

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the early-stage research surrounding the BET (Bromodomain and Extra-Terminal domain) inhibitor, GS-626510, with a specific focus on the critical challenge of drug resistance. As a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), this compound disrupts the interaction between these proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC.[1][2] This mechanism has shown promise in various cancer models; however, the emergence of resistance remains a significant hurdle in the clinical application of BET inhibitors. This document provides a comprehensive overview of the known mechanisms of resistance to this compound and other BET inhibitors, detailed experimental protocols to investigate these mechanisms, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound, providing a comparative overview of its potency and the impact of a key resistance mechanism.

Table 1: In Vitro Potency of this compound and a Structurally Unrelated BET Inhibitor, JQ1

| Cell Line | Compound | IC50 (nM) | Citation |

| RKO | This compound | 33 | [3] |

| RKO | JQ1 | 81 | [3] |

Table 2: Impact of TRIM33 Knockdown on this compound and JQ1 Potency in RKO Cells

| Cell Line Genetic Background | Compound | IC50 (nM) (Approx. Fold Increase) | Citation |

| shCTRL | This compound | ~33 | [3] |

| shTRIM33 | This compound | ~99 (3-fold) | [3] |

| shCTRL | JQ1 | ~81 | [3] |

| shTRIM33 | JQ1 | ~243 (3-fold) | [3] |

Mechanisms of Resistance to this compound and other BET Inhibitors

Early research has identified several mechanisms that can contribute to both intrinsic and acquired resistance to BET inhibitors like this compound. These can be broadly categorized as follows:

-

Target Gene Regulation Alterations: The primary mechanism of action for BET inhibitors is the suppression of key oncogenes like MYC. Resistance can emerge through mechanisms that bypass this suppression.

-

Loss of TRIM33: The loss of the E3 ubiquitin ligase TRIM33 has been identified as a key mechanism of resistance to this compound.[4][5] TRIM33 silencing leads to an attenuation of MYC downregulation in response to BET inhibition.[4] Furthermore, the loss of TRIM33 enhances TGF-β receptor expression and signaling, which can promote cell survival and resistance.[4]

-

-

Activation of Compensatory Signaling Pathways: Cancer cells can adapt to BET inhibition by activating alternative pro-survival signaling pathways.

-

WNT Signaling: In some leukemia models, resistance to BET inhibitors has been associated with the activation of the WNT signaling pathway, which can compensate for the loss of BRD4-dependent transcription and restore MYC expression.[6]

-

Kinome Reprogramming: Acquired resistance to BET inhibitors in ovarian cancer has been linked to adaptive kinome reprogramming.[7] This involves the activation of compensatory pro-survival kinase networks, such as receptor tyrosine kinase (RTK), PI3K, and ERK signaling, which can overcome the effects of BET inhibition.[7]

-

-

Alterations in Drug-Target Interaction: While less commonly observed for BET inhibitors, resistance can arise from mutations in the target protein or alterations in the cellular machinery that mediates the drug's effect.

-

E3 Ligase Component Alterations (for PROTACs): In the context of BET-targeting PROTACs (Proteolysis-Targeting Chimeras), which induce protein degradation, resistance can be acquired through genomic alterations in the core components of the E3 ligase complexes, such as the loss of the CRBN gene for CRBN-based PROTACs.[8]

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate resistance to this compound.

Pooled shRNA Library Screening to Identify Resistance Genes

This protocol outlines a method to identify genes whose loss confers resistance to BET inhibitors, as was done to identify TRIM33.[3][9]

Objective: To perform a pooled shRNA screen in a BET inhibitor-sensitive cancer cell line to identify genes that, when knocked down, promote resistance to this compound.

Materials:

-

BETi-sensitive cancer cell line (e.g., RKO colorectal cancer cells)[3]

-

Pooled lentiviral shRNA library (e.g., targeting the human epigenome)[10][11]

-

Lentiviral packaging and production reagents

-

Polybrene or other transduction-enhancing reagents[10]

-

This compound and DMSO (vehicle control)

-

Cell culture reagents and consumables

-

Genomic DNA extraction kit

-

PCR reagents for barcode amplification

-

Next-generation sequencing platform

Protocol:

-

Lentivirus Production: Produce the pooled shRNA lentiviral library according to standard protocols.

-

Cell Transduction:

-

Plate the target cells at a density that ensures they are in the exponential growth phase at the time of transduction.

-

Transduce the cells with the pooled shRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single shRNA construct. A representation of at least 100-fold the library complexity should be maintained.

-

Use a transduction-enhancing reagent like polybrene as recommended for the cell type.[10]

-

-

Selection and Initial Timepoint (T0):

-

After transduction, select for transduced cells using the appropriate selection marker (e.g., puromycin).

-

After selection, harvest a portion of the cells as the initial timepoint (T0) reference sample and extract genomic DNA.[9]

-

-

Drug Treatment:

-

Divide the remaining cells into treatment and control groups.

-

Treat the cells with either a sub-lethal concentration of this compound or DMSO as a vehicle control. The concentration of this compound should be sufficient to inhibit proliferation but not cause rapid cell death, allowing for the selection of resistant clones.

-

Culture the cells for a sufficient number of population doublings (e.g., 8-10) to allow for the enrichment of shRNAs that confer resistance.[9]

-

-

Final Timepoint (Tfinal) and Genomic DNA Extraction:

-

Harvest the cells from both the this compound-treated and DMSO-treated populations at the end of the experiment (Tfinal).

-

Extract genomic DNA from all samples (T0 and Tfinal).

-

-

Barcode Amplification and Sequencing:

-

Use PCR to amplify the shRNA barcodes from the extracted genomic DNA.

-

Perform next-generation sequencing to determine the abundance of each shRNA in the T0 and Tfinal samples.

-

-

Data Analysis:

-

Analyze the sequencing data to identify shRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations.

-

Bioinformatic analysis tools can be used to rank the genes targeted by the enriched shRNAs and identify top candidates for conferring resistance.[9]

-

Cell Proliferation (Growth Inhibition) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound and to quantify the degree of resistance in cells with specific genetic modifications.[12][13][14][15][16]

Objective: To measure the effect of this compound on the proliferation of cancer cells and to compare the sensitivity of different cell lines (e.g., wild-type vs. TRIM33 knockdown).

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or similar)

-

Plate reader capable of measuring luminescence or absorbance

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound.

-

Add the different concentrations of the drug to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 120 hours).[5]

-

-

Cell Viability Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no-cell control).

-

Normalize the data to the vehicle control to determine the relative cell viability at each drug concentration.

-

Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

-

Western Blotting for Protein Expression Analysis

This technique is used to assess the levels of key proteins involved in the mechanism of action and resistance to this compound, such as MYC, BRD4, and components of the TGF-β pathway.[17][18][19][20][21]

Objective: To determine the effect of this compound treatment and/or genetic modifications on the expression levels of specific proteins.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the proteins of interest (e.g., anti-MYC, anti-BRD4, anti-TRIM33, anti-p-SMAD2/3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA levels of target genes, such as MYC and TRIM33, to understand the transcriptional effects of this compound and resistance mechanisms.[22][23][24][25]

Objective: To quantify the changes in gene expression in response to this compound treatment or genetic modifications.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., containing SYBR Green or TaqMan probes)

-

Primers for the genes of interest and a housekeeping gene for normalization (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qRT-PCR:

-

Set up the qRT-PCR reactions with the cDNA, primers, and master mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if BET proteins like BRD4 are displaced from the promoters of their target genes (e.g., MYC) by this compound.[1][26][27][28][29][30]

Objective: To investigate the direct effect of this compound on the binding of BET proteins to specific DNA regions.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

-

Antibody against the protein of interest (e.g., anti-BRD4)

-

Protein A/G beads for immunoprecipitation

-

Wash buffers

-

Elution buffer

-

Reagents for reverse cross-linking and DNA purification

-

PCR or qPCR reagents for analyzing the immunoprecipitated DNA

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the protein of interest.

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.

-

DNA Purification: Purify the DNA.

-

Analysis: Use PCR or qPCR with primers specific to the target DNA regions (e.g., the MYC promoter) to quantify the amount of immunoprecipitated DNA.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: BET inhibitor action and resistance pathways.

Caption: Pooled shRNA screening experimental workflow.

This technical guide provides a foundational understanding of the challenges and investigational approaches related to drug resistance in the context of the BET inhibitor this compound. The provided data, protocols, and visualizations are intended to support researchers and drug development professionals in designing and executing further studies to overcome resistance and enhance the therapeutic potential of this class of drugs.

References

- 1. pnas.org [pnas.org]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β–dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]